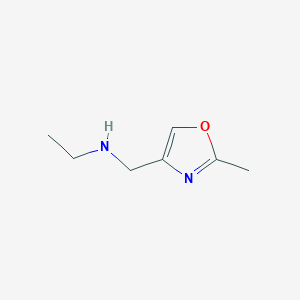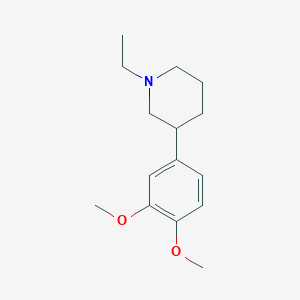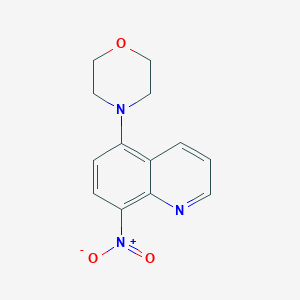![molecular formula C18H14O4 B8593042 methyl 4-[(4-oxo-2H-1-benzopyran-3-ylidene)methyl]benzoate](/img/structure/B8593042.png)
methyl 4-[(4-oxo-2H-1-benzopyran-3-ylidene)methyl]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
methyl 4-[(4-oxo-2H-1-benzopyran-3-ylidene)methyl]benzoate is a chemical compound with a complex structure that includes a chroman ring system and a benzoate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(4-oxo-2H-1-benzopyran-3-ylidene)methyl]benzoate typically involves the condensation of 4-oxo-chroman-3-carbaldehyde with methyl 4-formylbenzoate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed.
化学反応の分析
Types of Reactions
methyl 4-[(4-oxo-2H-1-benzopyran-3-ylidene)methyl]benzoate can undergo various chemical reactions, including:
Oxidation: The chroman ring can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the chroman ring can be reduced to form alcohol derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoate esters.
科学的研究の応用
methyl 4-[(4-oxo-2H-1-benzopyran-3-ylidene)methyl]benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of methyl 4-[(4-oxo-2H-1-benzopyran-3-ylidene)methyl]benzoate involves its interaction with various molecular targets and pathways. The chroman ring system can interact with biological molecules, potentially inhibiting enzymes or modulating receptor activity. The benzoate ester group may also play a role in its biological activity by affecting its solubility and cellular uptake.
類似化合物との比較
Similar Compounds
- Methyl 4-(4-oxo-chroman-3-ylidenemethyl)-benzonitrile
- Methyl 4-(4-oxo-chroman-3-ylidenemethyl)-phenylacetate
Uniqueness
methyl 4-[(4-oxo-2H-1-benzopyran-3-ylidene)methyl]benzoate is unique due to its specific combination of a chroman ring and a benzoate ester. This combination imparts distinct chemical and biological properties that differentiate it from similar compounds.
特性
分子式 |
C18H14O4 |
|---|---|
分子量 |
294.3 g/mol |
IUPAC名 |
methyl 4-[(4-oxochromen-3-ylidene)methyl]benzoate |
InChI |
InChI=1S/C18H14O4/c1-21-18(20)13-8-6-12(7-9-13)10-14-11-22-16-5-3-2-4-15(16)17(14)19/h2-10H,11H2,1H3 |
InChIキー |
ZGXSZFFFBKCLDC-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC=C(C=C1)C=C2COC3=CC=CC=C3C2=O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1,4-Diazabicyclo[3.2.2]nonane, 4-(6-chloro-3-pyridazinyl)-](/img/structure/B8592971.png)
![4-(Phenylmethoxy)-5-[(phenylmethoxy)methyl]-5h-pyrrolo[3,2-d]pyrimidin-2-amine](/img/structure/B8592982.png)

![3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]-2-(2-methylpropyl)-](/img/structure/B8592984.png)




![4-Methyl-2-[(3-methylbut-2-EN-1-YL)sulfanyl]thiophene](/img/structure/B8593024.png)

![3-{3-[(4-Methylpiperidin-1-yl)methyl]phenoxy}propan-1-amine](/img/structure/B8593048.png)



